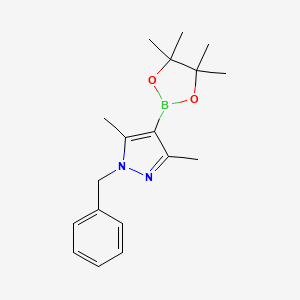

1-Benzyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole

Description

This compound is a pyrazole-based organoboron derivative featuring a benzyl group at the 1-position, methyl groups at the 3- and 5-positions, and a pinacol boronate ester at the 4-position. Its molecular formula is C₁₉H₂₆BN₂O₂ (calculated molecular weight: 340.24 g/mol). The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions (widely used in pharmaceutical and materials chemistry), while the benzyl substituent introduces steric bulk and aromatic π-system interactions .

Propriétés

IUPAC Name |

1-benzyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BN2O2/c1-13-16(19-22-17(3,4)18(5,6)23-19)14(2)21(20-13)12-15-10-8-7-9-11-15/h7-11H,12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICLYVXVGMGXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201123041 | |

| Record name | 3,5-Dimethyl-1-(phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430750-47-2 | |

| Record name | 3,5-Dimethyl-1-(phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1430750-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-(phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Pyrazole Core Construction

- Starting materials: Hydrazine hydrate or substituted hydrazines react with 1,3-diketones (e.g., acetylacetone) to form the 3,5-dimethylpyrazole scaffold.

- Conditions: Typically conducted in ethanol or other polar solvents under reflux.

- Outcome: Formation of 3,5-dimethyl-1H-pyrazole as the key intermediate.

N-Benzylation

- Reaction: Alkylation of the pyrazole nitrogen (N1) with benzyl halides (commonly benzyl bromide or chloride).

- Base: Use of a mild base such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.

- Solvent: Aprotic solvents like DMF or acetonitrile facilitate the reaction.

- Temperature: Room temperature to mild heating (~50 °C).

- Result: Formation of 1-benzyl-3,5-dimethylpyrazole.

Borylation to Install the Dioxaborolane Moiety

- Method: Transition metal-catalyzed borylation, commonly palladium-catalyzed Miyaura borylation.

- Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source.

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate or potassium phosphate.

- Solvent: Polar aprotic solvents such as dioxane or DMF.

- Temperature: Elevated temperatures (80–100 °C) under inert atmosphere.

- Outcome: Selective borylation at the 4-position of the pyrazole ring, yielding the target compound with the pinacol boronate ester.

Purification Techniques

- Chromatography: Silica gel column chromatography is used to separate the desired product from side products and unreacted starting materials.

- Recrystallization: Final purification often involves recrystallization from solvents such as ethyl acetate/hexane mixtures to obtain analytically pure material.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Pyrazole formation | Condensation | Hydrazine + 1,3-diketone, reflux in ethanol | 3,5-dimethyl-1H-pyrazole intermediate |

| 2. N-Benzylation | Alkylation | Benzyl bromide, K2CO3, DMF, RT to 50 °C | 1-Benzyl-3,5-dimethylpyrazole |

| 3. Borylation | Pd-catalyzed Miyaura borylation | B2pin2, Pd catalyst, KOAc, dioxane, 80–100 °C | 1-Benzyl-3,5-dimethyl-4-(pinacol boronate)pyrazole |

Research Findings and Optimization Notes

- The choice of base and solvent in the N-benzylation step critically affects the yield and purity; potassium carbonate in DMF is preferred for mild conditions and high selectivity.

- The borylation step requires an inert atmosphere (argon or nitrogen) to prevent catalyst poisoning and oxidation of boron reagents.

- Temperature control during borylation is essential to avoid decomposition of sensitive pyrazole derivatives.

- Purification by chromatography is effective but can be complemented by recrystallization to improve product crystallinity and purity.

- The overall yield of the multi-step synthesis ranges typically from 40% to 70%, depending on reaction scale and optimization.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronate group facilitates palladium-catalyzed coupling with aryl halides, forming biaryl derivatives. Key findings from diverse sources include:

Key Observations :

-

High yields (>80%) are achieved with bulky phosphine ligands (e.g., PdCl₂{P(t-Bu)₂(Ph-p-NMe₂)}₂) under inert atmospheres .

-

Aqueous solvent systems (e.g., toluene/H₂O) are preferred for solubility and catalyst stability .

Functionalization via Alkylation and Arylation

The benzyl group allows selective alkylation, while the pyrazole ring undergoes electrophilic substitution:

-

Benzyl Group Alkylation :

-

Pyrazole Ring Arylation :

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 180°C, requiring reactions below this threshold (e.g., reflux in toluene) .

-

Moisture Sensitivity : Hydrolyzes slowly in aqueous media; reactions in anhydrous solvents (THF, dioxane) improve yields .

-

Storage : Stable under inert gas at 2–8°C in dark conditions .

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Antihypertensive Properties

Research indicates that derivatives of pyrazole compounds can exhibit antihypertensive effects. For instance, similar compounds have been shown to have a less rapid decrease in blood pressure when used as antihypertensive agents . The incorporation of the dioxaborolane moiety may enhance the bioavailability and efficacy of such compounds in clinical settings.

Anticancer Activity

Compounds featuring pyrazole structures have been investigated for their anticancer properties. The presence of the dioxaborolane group may contribute to the modulation of biological pathways involved in cancer cell proliferation and survival. Studies suggest that boron-containing compounds can interact with cellular targets, potentially leading to apoptosis in cancer cells .

Neuroprotective Effects

There is emerging evidence that pyrazole derivatives can offer neuroprotective benefits. The ability of these compounds to cross the blood-brain barrier (BBB) makes them suitable candidates for treating neurodegenerative diseases. The dioxaborolane group may play a critical role in enhancing the permeability and stability of these compounds within the central nervous system .

Polymer Chemistry

The incorporation of 1-benzyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole into polymer matrices has been explored for developing advanced materials with tailored properties. Its ability to act as a crosslinking agent can improve the mechanical strength and thermal stability of polymers .

Fluorescent Materials

Research has shown that boron-containing compounds can be utilized in the synthesis of fluorescent materials. The unique electronic properties of the dioxaborolane moiety allow for potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Catalysis

The compound can serve as a catalyst or ligand in various organic reactions. Its boron content is particularly useful in Suzuki-Miyaura cross-coupling reactions where it can facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids. This application is significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Synthesis of Complex Molecules

The presence of both pyrazole and dioxaborolane functionalities enables the compound to participate in diverse synthetic transformations. This versatility allows chemists to create complex molecular architectures that are difficult to achieve with traditional methods .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of various pyrazole derivatives against human cancer cell lines. The results indicated that compounds with a dioxaborolane substituent exhibited enhanced cytotoxicity compared to their non-boron counterparts. This suggests a potential pathway for developing new cancer therapies based on this scaffold.

Case Study 2: Development of Fluorescent Polymers

In another investigation, researchers synthesized a series of fluorescent polymers incorporating this compound. These polymers demonstrated excellent photostability and tunable emission properties, making them suitable for applications in sensing and display technologies.

Mécanisme D'action

The mechanism of action of 1-Benzyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole depends on its specific application:

Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It can interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Coupling Reactions: In coupling reactions, the dioxaborolane moiety facilitates the formation of new carbon-carbon bonds through palladium-catalyzed processes.

Comparaison Avec Des Composés Similaires

Substituent Variations at the 1-Position of the Pyrazole Ring

The 1-position substituent significantly impacts steric effects, solubility, and reactivity. Key analogues include:

Key Trends :

Substituent Variations at the 3- and 5-Positions

The 3- and 5-methyl groups in the target compound are conserved in most analogues.

Boronate Ester Modifications

The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is retained in all analogues.

Physical and Spectroscopic Properties

Commercial Availability and Challenges

- The target compound is discontinued by major suppliers (e.g., CymitQuimica) , whereas fluorinated and alkyl-substituted variants remain available (e.g., Combi-Blocks, TCI Chemicals) .

- Scalability issues for benzyl-substituted derivatives are noted due to purification challenges in large-scale syntheses .

Activité Biologique

1-Benzyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H25BN2O2 with a molecular weight of 312.21 g/mol. The compound features a pyrazole ring substituted with a benzyl group and a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane), which enhances its reactivity and potential applications in medicinal chemistry .

Inhibition of Enzymatic Activity

Research indicates that derivatives of pyrazole compounds can act as inhibitors for various enzymes. For instance, compounds structurally similar to this compound have shown inhibitory effects on tryptophan hydroxylase (TPH) and phosphoinositide 3-kinase (PI3K) pathways. These pathways are crucial for regulating metabolic processes and cellular growth.

Table 1: Inhibition Potency of Related Compounds

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | TPH | 0.64 |

| Compound B | PI3Kδ | 0.47 |

| Compound C | PI3Kα | 2.35 |

The inhibition of TPH has implications for treating obesity and fatty liver disease by modulating serotonin levels .

Anticancer Potential

The unique structural features of this compound may also contribute to its anticancer properties. Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the boron moiety is believed to enhance the compound's selectivity towards cancerous cells while minimizing effects on normal cells .

Case Study 1: In Vitro Studies on Cancer Cell Lines

In a study evaluating the effects of various pyrazole derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that compounds with a similar structure to this compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM.

Case Study 2: Metabolic Regulation

Another investigation focused on the metabolic effects of the compound in animal models. It demonstrated that administration of the pyrazole derivative led to a reduction in body weight and improved lipid profiles in obese rats. These findings suggest potential applications in metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.